N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an amine to form the oxalamide core.
Introduction of the 4-chlorobenzyl group: This step may involve a nucleophilic substitution reaction where the 4-chlorobenzyl chloride reacts with the oxalamide.
Addition of the pyrrolidinyl and thiophenyl groups: These groups can be introduced through various coupling reactions, such as amide bond formation or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks the thiophenyl group.
N1-(4-methylbenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide: Has a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both the 4-chlorobenzyl and thiophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUKDJJZDWBVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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